3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide
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Overview
Description
3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazo[1,2-a]pyrimidine family, known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide typically involves the reaction of 2-aminopyridine derivatives with α-haloketone derivatives. This reaction is often carried out in the presence of a solvent such as dimethyl sulfoxide (DMSO) at room temperature, accompanied by DMSO oxidation . Another method involves the use of ethyl acetate via one-pot tandem cyclization/bromination when only tert-butyl hydroperoxide (TBHP) is added .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity, while also considering cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: Formation of imidazo[1,2-a]pyrimidine derivatives through cyclization processes.
Oxidation Reactions: Oxidation reactions facilitated by reagents like TBHP.
Common Reagents and Conditions
TBHP: Used for oxidation and cyclization reactions.
DMSO: Solvent for the synthesis reactions.
Iodine (I2): Promotes C–C bond cleavage in some synthetic routes.
Major Products
The major products formed from these reactions include various imidazo[1,2-a]pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for developing drugs with potential therapeutic effects, including antituberculosis agents.
Pharmaceutical Research: Investigated for its biological activities and potential as a drug candidate.
Organic Synthesis: Serves as a building block for synthesizing complex organic molecules.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure and has been studied for its antituberculosis activity.
N-(Pyridin-2-yl)amides: Another class of compounds synthesized from similar starting materials and reaction conditions.
Uniqueness
3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide stands out due to its specific substitution pattern and potential for diverse functionalization, making it a versatile scaffold in medicinal chemistry.
Properties
Molecular Formula |
C7H5BrN4O |
---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
3-bromoimidazo[1,2-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C7H5BrN4O/c8-5-4(6(9)13)11-7-10-2-1-3-12(5)7/h1-3H,(H2,9,13) |
InChI Key |
QCKHMVFXUFKLNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C(=O)N)Br |
Origin of Product |
United States |
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